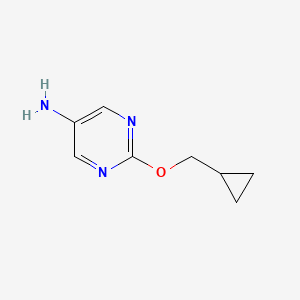

2-(Cyclopropylmethoxy)pyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylmethoxy)pyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDUKTWBOBVGNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insight into the molecular structure of this compound by probing the vibrational modes of its constituent functional groups. While specific experimental spectra for this exact molecule are not widely published, a detailed analysis of its structural components allows for the prediction of its characteristic spectral features based on established group frequencies from similar molecules. nih.govcore.ac.uknih.gov

The primary amine (-NH₂) group is expected to exhibit distinct stretching vibrations in the FT-IR and FT-Raman spectra. ijirset.com Typically, primary aromatic amines show two bands in the region of 3500–3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching modes. core.ac.uk Another key vibration is the N-H scissoring (bending) mode, which is anticipated to appear around 1650–1580 cm⁻¹. nih.gov

The pyrimidine (B1678525) ring, an aromatic heterocycle, will contribute a series of characteristic bands. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. researchgate.net The stretching vibrations of the C=C and C=N bonds within the ring structure are expected to produce a group of bands in the 1600–1400 cm⁻¹ region.

The cyclopropyl (B3062369) moiety has its own signature vibrations. The C-H stretching vibrations of the cyclopropyl ring are typically found at slightly lower wavenumbers than those of aromatic C-H bonds. Furthermore, the ring itself has characteristic "breathing" and deformation modes. The ether linkage (C-O-C) is expected to produce a strong, characteristic C-O stretching band, typically in the 1250-1020 cm⁻¹ range.

A summary of the anticipated vibrational modes for this compound is presented below.

Interactive Data Table: Expected Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Pyrimidine Ring |

| ~3000 | C-H Stretch | Cyclopropyl Group |

| 1650 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600 - 1400 | C=C and C=N Ring Stretches | Pyrimidine Ring |

| 1250 - 1020 | Asymmetric C-O-C Stretch | Ether Linkage |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the precise determination of a compound's molecular weight and the elucidation of its structure through fragmentation analysis.

For this compound, with the molecular formula C₈H₁₁N₃O, the nominal molecular weight is 165 g/mol . High-resolution mass spectrometry (HRMS) would be employed to determine the precise monoisotopic mass with a high degree of accuracy, which is calculated to be approximately 165.0902 Da. The observation of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at this precise m/z value in the mass spectrum serves as primary evidence for the compound's identity and elemental composition.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that provide further structural confirmation. The fragmentation of the molecular ion would likely involve the cleavage of the bonds within the cyclopropylmethoxy side chain. Plausible fragmentation pathways could include the loss of the cyclopropyl group or cleavage at the ether linkage, leading to the formation of specific fragment ions. The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the pyrimidine core, the amine group, and the cyclopropylmethoxy substituent.

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₈H₁₁N₃O | Defines the elemental composition of the compound. |

| Nominal Molecular Weight | 165 g/mol | The integer mass of the most abundant isotopes. |

| Monoisotopic Mass | 165.0902 Da | The exact mass used for confirmation by high-resolution mass spectrometry. |

| Expected Molecular Ion (EI) | [M]⁺ at m/z ≈ 165 | Confirms the molecular weight of the intact molecule. |

| Expected Ion (ESI) | [M+H]⁺ at m/z ≈ 166 | The protonated molecule, commonly observed in electrospray ionization. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wjarr.com It is widely applied to predict the properties of molecules like pyrimidine (B1678525) derivatives due to its balance of accuracy and computational efficiency. semanticscholar.orgresearchgate.net Calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve reliable results. wjarr.comresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govnih.gov This process calculates the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most probable geometry of the molecule in its ground state. researchgate.net For 2-(Cyclopropylmethoxy)pyrimidin-5-amine, this analysis would reveal the precise spatial orientation of the cyclopropylmethoxy group relative to the pyrimidine ring and the planarity of the amine substituent. The energetic landscape, explored through techniques like potential energy surface (PES) scanning, can identify different stable conformers and the energy barriers between them. nih.gov

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C-N (Amine) | ~1.37 Å |

| Bond Length | C-O (Ether) | ~1.36 Å |

| Bond Length | O-CH₂ (Ether) | ~1.43 Å |

| Bond Angle | C-N-H (Amine) | ~118° |

| Bond Angle | C-O-C (Ether) | ~117° |

| Dihedral Angle | C(ring)-C(ring)-N-H | ~0° (planar) |

Frontier Molecular Orbital (FMO) theory is essential for explaining the structure and reactivity of molecules based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. irjweb.commdpi.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. researchgate.netmdpi.com For pyrimidine derivatives, FMO analysis helps predict their behavior in chemical reactions and their potential for electronic applications. wjarr.comscite.ai

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Electron-donating ability wjarr.com |

| ELUMO | -1.5 to -2.0 | Electron-accepting ability wjarr.com |

| Energy Gap (ΔE) | ~3.5 to 4.5 | Chemical reactivity and stability wjarr.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.commdpi.com The MEP map displays different colors on the electron density surface to represent areas of varying electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. For this compound, such regions would be concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group due to their high electronegativity and lone pairs of electrons.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atoms, particularly those of the amine group.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear, qualitative picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, charge distribution, and intramolecular electronic interactions. mpg.de It transforms the complex molecular orbitals into localized orbitals that correspond to chemical intuition, such as lone pairs, core orbitals, and bonds (bonding and anti-bonding). mpg.de

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(ring) | π(C-C) | ~20-30 | Lone pair delocalization into ring |

| LP(1) N(amine) | π(C-C) | ~40-50 | Resonance effect of amine group |

| π(C=N) | π*(C=C) | ~15-25 | π-electron delocalization in ring |

Prediction of Reactivity and Stability Descriptors

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be derived to quantitatively predict the reactivity and stability of a molecule. wjarr.comresearchgate.net These descriptors, based on conceptual DFT, provide a framework for understanding a molecule's response to chemical reactions.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. Soft molecules have a small HOMO-LUMO gap and are more reactive. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires an additional electronic charge from the environment. It is calculated as ω = χ²/2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile. wjarr.com

These indices are crucial for comparing the reactivity of different pyrimidine derivatives and for understanding their interaction mechanisms. wjarr.com

| Descriptor | Formula | Typical Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~3.8 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~2.0 eV |

| Chemical Softness (S) | 1/η | ~0.5 eV-1 |

| Electrophilicity Index (ω) | χ²/2η | ~3.6 eV |

Computational Studies of Reaction Mechanisms

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations into the synthesis and reactivity of analogous pyrimidine derivatives. These studies help to predict reaction pathways, transition states, and the stability of intermediates, which are crucial for understanding the formation and chemical behavior of the target molecule.

A primary route for the synthesis of 2-alkoxypyrimidines involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as a 2-chloropyrimidine (B141910), with an alkoxide. Computational studies on similar SNAr reactions involving pyrimidine rings provide a foundational understanding of the mechanism likely involved in the synthesis of this compound.

Theoretical investigations into the reaction of chloropyrimidines with nucleophiles have detailed the energetics of the SNAr pathway. This mechanism typically proceeds through a two-step process involving the formation of a high-energy intermediate known as a Meisenheimer complex. The stability of this complex and the activation energies of the transition states leading to and from it are key determinants of the reaction's feasibility and rate.

For instance, computational analysis of the reaction between a generic 2-chloropyrimidine and an alkoxide nucleophile (RO-) can be modeled. The generalized reaction pathway and the associated calculated energy changes for a model system are often presented to illustrate the process.

Table 1: Calculated Energy Profile for a Model SNAr Reaction

| Step | Description | Relative Energy (kcal/mol) |

| 1 | Reactants (2-chloropyrimidine + RO-) | 0 |

| 2 | Transition State 1 (TS1) | +15 to +20 |

| 3 | Meisenheimer Complex (Intermediate) | +5 to +10 |

| 4 | Transition State 2 (TS2) | +18 to +23 |

| 5 | Products (2-alkoxypyrimidine + Cl-) | -5 to -10 |

Furthermore, DFT studies can provide detailed geometric information about the transition states. For example, in TS1 of a model reaction, the bond between the incoming nucleophile and the pyrimidine carbon is partially formed, while the carbon-halogen bond begins to elongate in TS2.

Table 2: Key Geometric Parameters of Transition States in a Model SNAr Reaction

| Parameter | TS1 (Å) | TS2 (Å) |

| C-O (incoming nucleophile) bond length | ~1.8 - 2.0 | ~1.3 - 1.4 |

| C-Cl (leaving group) bond length | ~1.8 - 1.9 | ~2.2 - 2.4 |

In the context of this compound, the presence of the 5-amino group, an electron-donating group, would be expected to influence the reactivity of the pyrimidine ring towards nucleophilic attack. Computational models can quantify this effect by calculating the charge distribution on the pyrimidine ring and the corresponding changes in the activation barriers. While electron-donating groups generally deactivate the ring towards SNAr, the reaction is still feasible under appropriate conditions.

Theoretical studies on the multicomponent synthesis of related heterocyclic systems, such as pyrido[2,3-d]pyrimidines from 6-aminouracil (B15529) (a related aminopyrimidine), also shed light on the reactivity of the amino-substituted pyrimidine core. nih.gov These complex reaction cascades involve steps like Michael additions and cyclizations, where the electronic properties of the pyrimidine ring, as calculated by computational methods, are paramount in determining the reaction pathway. nih.gov

Molecular Interactions and Biological Activity in Vitro Investigations

Enzyme Inhibition Studies and Mechanistic Elucidation

Enzyme Inhibition Studies and Mechanistic Elucidation

Main Protease (Mpro) Inhibition (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.commdpi.com Inhibitors of Mpro can be broadly categorized by their binding mechanism. mdpi.com

Active Site Interactions and Substrate Mimicry

The active site of SARS-CoV-2 Mpro features a catalytic dyad of Histidine-41 (His41) and Cysteine-145 (Cys145) and is flanked by several subsites (S1, S2, etc.) that accommodate the amino acid residues of the natural substrate. mdpi.com Non-covalent inhibitors are designed to occupy these subsites and interact with key residues to block substrate access. Studies on various inhibitors have highlighted the importance of hydrogen bonds with residues like Glutamic acid-166 (Glu166) and Histidine-163 (His163). researchgate.net

For 2-(cyclopropylmethoxy)pyrimidin-5-amine, it can be hypothesized that:

The pyrimidine (B1678525) ring and its amine group could engage in crucial hydrogen bonding interactions, potentially with the backbone of Glu166, mimicking the interactions of a natural peptide substrate.

The cyclopropylmethoxy group could fit into one of the hydrophobic pockets, such as the S2 subsite, which often accommodates hydrophobic residues of the substrate.

Computational studies on other pyrimidine-based derivatives have shown their potential to fit within the Mpro active site and establish stable interactions, supporting their promise as a scaffold for Mpro inhibitors. researchgate.netresearchgate.net

Glycosidase Inhibition (e.g., β-Glucuronidase, α-Glycosidase)

The 2-aminopyrimidine (B69317) structure is a well-established pharmacophore for the inhibition of glycosidase enzymes, which are involved in carbohydrate metabolism and other physiological processes.

Glycosidase Inhibition (e.g., β-Glucuronidase, α-Glycosidase)

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme whose elevated activity is linked to certain pathological conditions, including colon cancer. researchgate.netnih.gov Consequently, its inhibition is a significant area of research. In vitro studies on a series of 2-aminopyrimidine derivatives have identified potent inhibitors of this enzyme. researchgate.netnih.govmdpi.com One study synthesized twenty-seven 2-aminopyrimidine compounds, with some showing significantly better inhibitory activity than the standard, D-saccharic acid 1,4-lactone. nih.gov

| Compound | Description | IC₅₀ (μM) vs. β-Glucuronidase | Reference |

|---|---|---|---|

| Compound 24 (from study) | A 2-aminopyrimidine derivative | 2.8 ± 0.10 | nih.gov |

| D-saccharic acid 1,4-lactone | Standard Inhibitor | 45.75 ± 2.16 | nih.gov |

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. jocpr.comingentaconnect.com Numerous studies have demonstrated that pyrimidine derivatives are effective α-glucosidase inhibitors. jocpr.comtandfonline.comnih.govbrieflands.com Research on various 2,4,6-triaryl pyrimidine and 3-amino-benzo researchgate.netjocpr.comimidazo[1,2-a]pyrimidine derivatives has yielded compounds with potent inhibitory activity, often surpassing that of the standard drug, Acarbose. jocpr.comnih.gov

| Compound Class | Example Compound IC₅₀ (μM) vs. α-Glucosidase | Inhibition Type | Reference |

|---|---|---|---|

| 2-Amino-4,6-diarylpyrimidines | 0.087 ± 0.01 | Mixed-type | tandfonline.com |

| 3-Amino-benzo researchgate.netjocpr.comimidazo[1,2-a]pyrimidines | 16.4 ± 0.36 | Competitive | nih.gov |

| 2,4,6-Triaryl pyrimidines | 168.9 ± 6.7 | Competitive | jocpr.com |

| Acarbose (Standard) | 750.0 ± 1.5 | N/A | nih.gov |

Kinetic studies often reveal a competitive or mixed-type inhibition mechanism, indicating that these compounds bind to the enzyme's active site. tandfonline.comnih.gov Molecular docking simulations further confirm that the pyrimidine core interacts with critical amino acid residues within the α-glucosidase active site, validating the in vitro results. nih.gov The amine group on the pyrimidine ring has been shown to be crucial for potent activity. nih.gov

Cyclooxygenase (COX) Enzyme Modulation (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. nih.govrsc.org Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Cyclooxygenase (COX) Enzyme Modulation (COX-1, COX-2)

Selectivity Profiling and Prostaglandin E2 Suppression

In vitro studies have demonstrated that various polysubstituted 2-aminopyrimidine derivatives can inhibit the production of Prostaglandin E2 (PGE2), a key mediator of inflammation. researchgate.netnih.gov Research on a range of these compounds shows that their suppressive activity is tightly linked to their chemical structure. For instance, the replacement of hydroxyl groups with chlorine at the C-4 and C-6 positions of the pyrimidine ring, and modifications of the amino group at the C-2 position, have been shown to confer remarkable inhibitory potential. nih.gov

The inhibitory mechanism for this class of compounds has been associated with a decreased expression of COX-2 mRNA and potential post-translation interactions. nih.gov Some derivatives have achieved IC50 values in the range of 2-10 μM for PGE2 suppression. nih.gov However, specific studies detailing the selectivity profile and the direct inhibitory effect of this compound on PGE2 production have not been identified in the current body of scientific literature.

Kinase Inhibition (e.g., PfGSK3, PfPK6)

The pyrimidine scaffold is a core component of numerous kinase inhibitors, and extensive research has been conducted on substituted pyrimidines for this purpose. acs.org A notable area of investigation involves the development of 2,4,5-trisubstituted pyrimidines as inhibitors of essential plasmodial kinases from Plasmodium falciparum, such as PfGSK3 and PfPK6, which are considered novel targets for antimalarial therapies.

While a comprehensive screening of pyrimidine analogues has identified potent inhibitors for these kinases, specific inhibitory data for this compound against PfGSK3 and PfPK6 is not available in the cited key studies. The structure-activity relationship (SAR) in this class of compounds is complex, with modifications at the 2, 4, and 5 positions of the pyrimidine ring significantly impacting potency and selectivity.

A significant strategy in modern drug discovery is the development of dual inhibitors that can target multiple key enzymes in a disease pathway, potentially increasing efficacy and reducing the likelihood of drug resistance. This approach has been applied to pyrimidine-based kinase inhibitors. Research has focused on identifying 2,4,5-trisubstituted pyrimidines that can simultaneously inhibit both PfGSK3 and PfPK6. This dual-target approach is considered advantageous for antimalarial therapy. Although this strategy has led to the discovery of potent dual inhibitors, no specific data has been published regarding the potential of this compound to act as a dual inhibitor of PfGSK3 and PfPK6.

Cholinesterase (AChE, BChE) Inhibition

Derivatives of the pyrimidine nucleus have been investigated as potential inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. mdpi.comacs.org Studies on various pyrimidine derivatives have shown that these compounds can act as mixed-type inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com However, the inhibitory activity is highly dependent on the specific substitution pattern around the pyrimidine core. There are currently no published in vitro studies evaluating the inhibitory potency of this compound against either AChE or BChE.

Carbonic Anhydrase (hCA I, hCA II) Inhibition

The inhibition of human carbonic anhydrase (hCA) isoforms, particularly hCA I and hCA II, is a therapeutic strategy for various conditions. The pyrimidine scaffold has been incorporated into molecules designed as CA inhibitors. Typically, these inhibitors feature a primary sulfonamide group, which is a critical zinc-binding moiety within the enzyme's active site. While a wide array of heterocyclic sulfonamides has been explored, specific data on the inhibition of hCA I and hCA II by this compound, which lacks the classical sulfonamide group, is not available in the scientific literature.

Aldose Reductase (AR) Inhibition

Aldose reductase (AR) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for preventing diabetic complications. Various chemical scaffolds have been explored for AR inhibition, including some containing pyrimidine and pyrimidinone rings. scielo.br These studies have led to the identification of derivatives with IC50 values in the low micromolar range. scielo.br Nevertheless, a review of the current literature reveals no specific in vitro studies assessing the potential of this compound as an inhibitor of aldose reductase.

General Principles of Enzyme Inhibition (Competitive, Non-Competitive, Mixed-Type, Mechanism-Based)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is crucial for understanding metabolic pathways and for the design of therapeutic agents. Inhibition can be broadly classified as reversible or irreversible. Reversible inhibitors bind to enzymes through non-covalent interactions and can readily dissociate, while irreversible inhibitors typically form covalent bonds with the enzyme. Reversible inhibition is further categorized based on the mechanism of interaction with the enzyme and its substrate.

Competitive Inhibition: In competitive inhibition, the inhibitor molecule structurally resembles the substrate and competes for the same active site on the enzyme. The inhibitor and substrate cannot bind to the enzyme simultaneously. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. Kinetically, competitive inhibition increases the apparent Michaelis constant (Km), which is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), but it does not affect the Vmax itself.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound or not. Because the inhibitor does not compete with the substrate for the active site, increasing the substrate concentration does not reverse the inhibition. In "pure" non-competitive inhibition, the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex. This type of inhibition reduces the Vmax but does not change the Km.

Mixed-Type Inhibition: Mixed inhibition occurs when the inhibitor can bind to both the free enzyme (at an allosteric site) and the enzyme-substrate complex, but its affinity for these two forms is different. This type of inhibition is a "mixture" of competitive and non-competitive characteristics. A mixed inhibitor will decrease the apparent Vmax and may either increase or decrease the apparent Km, depending on whether it has a higher affinity for the free enzyme or the enzyme-substrate complex.

Mechanism-Based Inhibition: Also known as suicide inhibition, this is a form of irreversible inhibition where the inhibitor binds to the active site and is processed by the enzyme's normal catalytic mechanism. This process converts the inhibitor into a highly reactive intermediate that then forms a stable, covalent bond with an amino acid residue in the active site, permanently inactivating the enzyme. This mechanism is highly specific as it relies on the enzyme's own catalytic activity to activate the inhibitor.

Cellular Pathway Modulation (In Vitro, Non-Clinical)

Antimicrobial Activities in Cell-Based Assays (e.g., against bacterial and fungal strains)

Currently, there is no available scientific literature detailing the in vitro evaluation of this compound against any bacterial or fungal strains. The screening of novel compounds for antimicrobial properties is a critical step in the discovery of new therapeutic agents. This process typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal or fungicidal concentration (MBC/MFC) against a panel of medically relevant microorganisms.

Although data for the specific compound is absent, the pyrimidine scaffold is a well-known pharmacophore in many clinically used antimicrobial drugs. For instance, trimethoprim, a diaminopyrimidine derivative, is a widely used antibacterial agent. Furthermore, various research endeavors have explored the antimicrobial potential of diverse pyrimidine analogues. These studies have demonstrated that modifications to the pyrimidine core can lead to significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. However, without experimental data, the antimicrobial potential of the cyclopropylmethoxy and amine substitutions on the pyrimidine ring of the target compound remains purely speculative.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Fungal Strain | MIC (μg/mL) | MBC (μg/mL) | Source |

|---|---|---|---|---|

| No data available |

Antiviral Activities in Cell-Based Assays

Similarly, the antiviral profile of this compound has not been documented in any published research. In vitro antiviral testing is fundamental to identifying compounds that can inhibit viral replication and is typically the first step in the development of new antiviral drugs. These assays measure a compound's ability to interfere with various stages of the viral life cycle, such as entry into the host cell, replication of the viral genome, or the assembly and release of new virus particles.

The pyrimidine ring is a core component of nucleoside analogues that form the backbone of many antiviral therapies, including zidovudine (B1683550) (AZT) for HIV and sofosbuvir (B1194449) for hepatitis C. Research into non-nucleoside pyrimidine derivatives has also yielded compounds with antiviral properties against a range of viruses, including human coronaviruses and the tobacco mosaic virus. These findings underscore the potential of the pyrimidine scaffold in antiviral drug discovery. Nevertheless, the specific contribution of the 2-(cyclopropylmethoxy) and 5-amine groups to any potential antiviral activity of the compound is unknown without direct experimental evidence.

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|---|

| No data available |

Unraveling the Molecular Blueprint: Structure-Activity and Structure-Property Relationship Analyses of this compound

The chemical compound this compound stands as a significant scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Understanding the intricate relationship between its structural features and biological activity is paramount for the development of novel therapeutic agents. This article delves into the detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses of this pyrimidine core, focusing on systematic substituent variations, scaffold hopping, and pharmacophore modeling.

Advanced Analytical Methodologies for Research Compound Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantification of pharmaceutical intermediates and active ingredients, including pyrimidine (B1678525) derivatives. rjptonline.orgresearchgate.net The versatility of HPLC, particularly in its reversed-phase mode, allows for the effective separation of the main compound from potential impurities, starting materials, and byproducts.

A typical HPLC method for analyzing 2-(Cyclopropylmethoxy)pyrimidin-5-amine would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution is often employed, where the mobile phase composition is varied over time to achieve optimal separation of compounds with a range of polarities. The mobile phase commonly consists of an aqueous component, often buffered and containing an organic modifier like acetonitrile (B52724) or methanol. rjptonline.orgresearchgate.net Detection is frequently accomplished using a UV detector, as the pyrimidine ring system possesses a chromophore that absorbs ultraviolet light. rjptonline.org

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified reference standard of this compound and plotting the peak area against concentration. This allows for the precise determination of the compound's purity in a given sample. The method is validated according to established guidelines to ensure its linearity, accuracy, precision, and sensitivity. nih.gov

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 260 nm |

| Retention Time | ~ 7.5 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions due to its simplicity, speed, and low cost. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. acs.orgacs.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel. libretexts.org The plate is then developed in a chamber containing an appropriate solvent system (eluent). The choice of eluent is critical for achieving good separation of the different components in the reaction mixture. For aminopyrimidine derivatives, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol) is commonly used.

After development, the plate is visualized, often under UV light, where the aromatic pyrimidine ring will appear as a dark spot on a fluorescent background. By comparing the spots of the reaction mixture to those of the starting materials and a reference standard of the product, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The relative front (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.

Table 2: Example TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (1:1, v/v) |

| Visualization | UV light (254 nm) |

| Rf (Starting Material) | ~ 0.6 |

| Rf (Product) | ~ 0.4 |

Spectrophotometric Assays for Concentration Determination

Spectrophotometric assays, particularly UV-Vis spectroscopy, provide a straightforward and rapid method for determining the concentration of a compound in solution, provided it contains a suitable chromophore. nih.gov Aromatic and heterocyclic compounds like this compound exhibit strong UV absorbance, making this technique highly applicable. researchgate.net

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound, a solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol), and its UV spectrum is recorded to identify the wavelength of maximum absorbance (λmax). nih.govnist.gov The absorbance is then measured at this λmax.

For accurate quantification, a calibration curve can be generated by measuring the absorbance of a series of solutions with known concentrations. Alternatively, if the molar extinction coefficient (ε) of the compound at its λmax is known, the concentration can be calculated directly from a single absorbance measurement. This method is particularly useful for routine concentration checks of purified samples.

Table 3: Illustrative Spectrophotometric Data for this compound

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| λmax | ~ 260 nm |

| Molar Extinction Coefficient (ε) | ~ 15,000 L·mol⁻¹·cm⁻¹ |

| Linear Range | 1 - 20 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

Broader Academic and Research Implications

Pyrimidine (B1678525) as a Versatile Privileged Scaffold for Chemical Probe Development

The pyrimidine nucleus is recognized in medicinal chemistry as a "privileged scaffold". nih.govnih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a highly valuable starting point for the development of new drugs and chemical probes. nih.govresearchgate.net Pyrimidines are fundamental components of natural products and essential genetic materials like DNA and RNA. nih.govnih.govtandfonline.com This inherent biological relevance makes the pyrimidine structure an attractive scaffold for designing novel therapeutic agents, particularly in the search for anticancer drugs. nih.govmdpi.com

The versatility of the pyrimidine scaffold is demonstrated by its presence in a wide array of therapeutic agents with applications including anticancer, antimicrobial, antiviral, and anti-inflammatory treatments. tandfonline.comnih.govgsconlinepress.com Researchers have successfully developed a multitude of pyrimidine derivatives by employing various synthetic strategies and structural modifications, such as adding different functional groups, creating fused ring systems, or coordinating with metal ions. nih.govnih.gov These modifications allow for the fine-tuning of the molecule's properties to achieve better potency, selectivity, and pharmacokinetic profiles. nih.gov

A key application of this scaffold is in the development of chemical probes to explore complex biological systems, such as protein-protein interactions (PPIs). acs.orgacs.org Targeting PPIs has traditionally been challenging for small molecules. acs.org However, innovative strategies, like privileged substructure-based diversity-oriented synthesis (pDOS), have utilized the pyrimidine core to create libraries of structurally diverse polyheterocycles. acs.orgacs.org This approach has generated unique, three-dimensional molecular frameworks capable of modulating these difficult-to-drug targets, thereby expanding the explorable biochemical space for drug discovery. acs.orgacs.org

The development of pyrimidine-based kinase inhibitors is another significant area. nih.gov Kinases are a critical class of enzymes often implicated in cancer, and the pyrimidine scaffold has proven highly effective in designing potent and selective inhibitors for these targets. nih.govnih.gov The ability of the pyrimidine ring system to form key hydrogen bonds within the ATP-binding site of kinases makes it an ideal foundation for these inhibitors. nih.gov

Contributions to Understanding Enzyme Catalysis and Molecular Recognition Mechanisms

The study of pyrimidine derivatives has significantly advanced our understanding of how enzymes function and how molecules recognize each other at a molecular level. By designing and synthesizing a wide range of pyrimidine-based inhibitors, researchers can probe the active sites of enzymes, map out crucial binding interactions, and elucidate catalytic mechanisms. researchgate.netjuniperpublishers.com

Molecular recognition studies involving pyrimidine compounds have provided detailed insights into the binding modes of inhibitors. For instance, research on pyrimidine derivatives as cholinesterase inhibitors revealed specific hydrogen bonds formed between the 2-amino-pyrimidine moiety and amino acid residues like Phe295 and Arg296 within the enzyme's gorge. nih.gov Such studies help explain the structure-activity relationships (SAR), clarifying why certain substitutions on the pyrimidine ring lead to enhanced inhibitory potency. tandfonline.com

The pyrimidine scaffold is central to the design of inhibitors for a variety of enzymes implicated in common diseases. nih.gov These include:

Kinases: Pyrimidine-based molecules have been developed as potent inhibitors of kinases like Threonine Tyrosine Kinase (TTK) and Tropomyosin Receptor Kinases (Trks). nih.govnih.gov X-ray crystallography of these inhibitors bound to their target enzymes provides a detailed picture of the molecular recognition events, guiding the optimization of inhibitor design. nih.gov

Metabolic Enzymes: Novel pyrimidine derivatives have shown effective inhibition of metabolic enzymes such as carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase. researchgate.netnih.gov

Cyclooxygenase (COX): Certain pyrimidine derivatives have been identified as selective inhibitors of COX-2, an enzyme involved in inflammation. nih.gov These findings contribute to the development of anti-inflammatory agents with potentially fewer side effects than non-selective inhibitors. nih.gov

Glutathione Reductase (GR): Studies on the inhibition of GR by various pyrimidine derivatives have shown that the type and position of substituents on the pyrimidine ring dramatically affect inhibitory activity, highlighting the precise nature of molecular interactions. juniperpublishers.comjuniperpublishers.com For example, the presence of amino and chloro groups was found to contribute to a more effective inhibitory effect on the GR enzyme. juniperpublishers.comjuniperpublishers.com

The following table summarizes the inhibitory activities of various pyrimidine derivatives against different enzyme targets, showcasing the breadth of research in this area.

| Derivative Class | Enzyme Target | Key Findings | IC50 / Ki Values |

| Pyrimidine Diamine Derivatives | Acetylcholinesterase (AChE) | Potent inhibition observed, with some compounds showing ~90% inhibition at 9 μM. nih.gov | Varies by compound |

| Pyrimidine-based Inhibitors | Threonine Tyrosine Kinase (TTK) | Identification of a potent, highly selective, orally bioavailable inhibitor (CFI-402257). nih.gov | Ki = 0.1 nM |

| Azabicyclohexane-substituted Pyrazolopyrimidines | Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC) | Compound 22 showed high potency against all three Trk isoforms. nih.gov | IC50 = 3 nM (TrkA), 14 nM (TrkB), 1 nM (TrkC) |

| Novel Synthesized Pyrimidines | Carbonic Anhydrase II (hCA II) | Effective inhibition observed across a range of synthesized derivatives. nih.gov | Ki = 18.21 ± 3.66 to 136.35 ± 21.48 nM |

| Novel Synthesized Pyrimidines | α-glycosidase | A wide range of inhibitory activity was noted depending on the specific derivative. nih.gov | Ki = 17.37 ± 1.11 to 253.88 ± 39.91 nM |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Exhibited the most effective inhibition among the tested derivatives. juniperpublishers.com | Ki = 0.979 µM |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

These studies not only identify promising therapeutic leads but also deepen our fundamental knowledge of the molecular forces and structural features that govern enzyme catalysis and protein-ligand interactions. researchgate.net

Future Directions in Pyrimidine-Based Chemical Biology Research

The field of pyrimidine-based chemical biology research continues to evolve, with several exciting future directions emerging. The structural versatility and proven biological relevance of the pyrimidine scaffold ensure its continued importance in drug discovery and as a tool for exploring biological processes. mdpi.comresearchgate.net

Future research is likely to focus on several key areas:

Rational Design of Hybrid Molecules: A promising strategy involves creating hybrid molecules that incorporate the pyrimidine scaffold with other pharmacophoric fragments. mdpi.comresearchgate.net This approach aims to develop agents that can interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and overcoming drug resistance. mdpi.comresearchgate.net

Development of Dual-Target and Multi-Target Inhibitors: Building on the hybrid molecule concept, there is growing interest in designing single pyrimidine-based compounds that can inhibit two or more key enzymes in a disease pathway, such as dual-target kinase inhibitors. mdpi.com

Exploration of New Biological Targets: While pyrimidines are well-established as kinase inhibitors and anticancer agents, their potential to modulate other target classes is vast. tandfonline.com Future work will likely see the application of pyrimidine-based compound libraries to a wider range of biological targets, including those previously considered "undruggable," like certain protein-protein interfaces. acs.orgacs.org

Overcoming Drug Resistance: The development of resistance to existing therapies is a major challenge in medicine. mdpi.com Researchers will continue to synthesize novel pyrimidine derivatives designed to be effective against resistant forms of cancer cells or pathogens. mdpi.com

Advancements in Synthesis: The continual development of new and efficient synthetic methodologies will be crucial. tandfonline.comnih.gov This includes the use of green chemistry principles and innovative catalytic systems to generate diverse pyrimidine libraries more effectively. tandfonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(cyclopropylmethoxy)pyrimidin-5-amine?

- Methodological Answer : A typical synthesis involves nucleophilic substitution reactions. For example, reacting a chlorinated pyrimidine precursor (e.g., 4-chloro-5-methoxypyrimidine) with cyclopropylmethanol under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C. Temperature control is critical to minimize side reactions like hydrolysis or over-substitution . Parallel methods for analogous pyrimidines use reflux conditions (50–80°C) in ethanol, with yields optimized by adjusting stoichiometry and reaction time .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms cyclopropylmethoxy substitution (δ 0.5–1.2 ppm for cyclopropyl protons; δ 3.5–4.5 ppm for methoxy group). Aromatic protons on pyrimidine appear as distinct singlets (δ 8.0–9.0 ppm).

- LC-MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 196.1 for C₉H₁₃N₃O). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify degradation products, monitored by TLC or HPLC . Avoid aqueous solvents for long-term storage due to hydrolysis risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer :

- Solvent Selection : Use anhydrous acetonitrile or DMF to suppress hydrolysis. Solvent polarity impacts substitution kinetics; higher polarity accelerates reactions but may increase by-products .

- Catalysis : Add catalytic KI (10 mol%) to facilitate halogen exchange in chloropyrimidine precursors, improving cyclopropylmethoxy substitution efficiency .

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to remove unreacted starting materials .

Q. How to reconcile contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Discrepancies may arise from variations in substituent electronic/steric profiles. Perform QSAR analysis using parameters like LogP (lipophilicity), molar refractivity (SMR), and Hammett constants (σ) to correlate structural features with activity. For example, cyclopropylmethoxy groups enhance metabolic stability but may reduce solubility, affecting in vitro vs. in vivo results . Cross-validate using molecular docking to assess target binding affinity differences .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., kinases) using AMBER or GROMACS to assess conformational stability of the pyrimidine core.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .

- QSAR Modeling : Use MOE or Schrödinger Suite to derive equations linking descriptors (e.g., polar surface area, H-bond donors) to antibacterial or antihypertensive activity .

Q. How to address unexpected by-products during synthesis?

- Methodological Answer : By-products often arise from competing reactions (e.g., over-alkylation or ring-opening). Mitigation strategies:

- Reaction Monitoring : Use in-situ FT-IR or LC-MS to detect intermediates.

- Temperature Control : Lower temperatures (≤60°C) reduce cyclopropyl ring strain-induced side reactions.

- Protecting Groups : Temporarily protect the amine group (e.g., with Boc) during methoxy substitution to prevent N-alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.